molecular formula C11H14O B3365230 (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol CAS No. 1212314-66-3

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Cat. No. B3365230
CAS RN: 1212314-66-3
M. Wt: 162.23 g/mol
InChI Key: MGRJAGOMYSRJSY-MRVPVSSYSA-N
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Description

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, commonly known as indenol, is a synthetic organic compound that has been used in scientific research for a variety of purposes. It is a highly versatile compound that can be used as a reagent in organic synthesis, as a catalyst in certain reactions, and as a ligand in coordination chemistry. Indenol has also been studied for its potential applications in biochemistry and pharmacology.

Scientific Research Applications

Gas Chromatography in Flavor Characterization

One study discusses the use of gas chromatography to characterize the mushroom-like flavor in Melittis melissophyllum L., highlighting the role of compounds like 1-octen-3-ol in contributing to the typical aroma of edible mushrooms. This demonstrates the application of chemical analysis in understanding plant flavors and their potential economic exploitation (Maggi, Papa, & Vittori, 2012).

Kinetics and Mechanism of Hydrogenation

Another study reviews the kinetics and mechanisms of selective hydrogenation of ethyne and ethene, emphasizing the role of catalysts and the complexity of such reactions. This research contributes to the field of chemical engineering by providing insights into the optimization of catalytic processes (Bos & Westerterp, 1993).

Brominated Flame Retardants

Research on novel brominated flame retardants in indoor environments outlines their occurrence and potential risks, linking chemical synthesis with environmental and health considerations. This study underscores the need for more research on the environmental fate and toxicity of such compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Organic Light-Emitting Diodes (OLEDs)

The BODIPY platform is reviewed for its application in organic light-emitting diodes (OLEDs), from green to NIR emitters. This highlights the importance of chemical design and synthesis in the development of advanced materials for optoelectronics (Squeo & Pasini, 2020).

Acidolysis of Lignin

A review on the acidolysis mechanism of lignin model compounds offers insights into the chemical breakdown of lignin, a major component of plant biomass. This research has implications for the development of sustainable chemical processes and the utilization of biomass (Yokoyama, 2015).

Kinetic Resolution in Asymmetric Synthesis

The article on catalytic non-enzymatic kinetic resolution explores the use of chiral catalysts in asymmetric synthesis, demonstrating the role of chemical synthesis in producing enantiopure compounds, crucial in pharmaceutical applications (Pellissier, 2011).

properties

IUPAC Name

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8,12H,2-4H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRJAGOMYSRJSY-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(CCC2)C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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